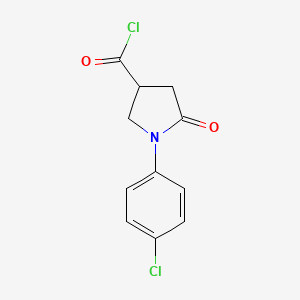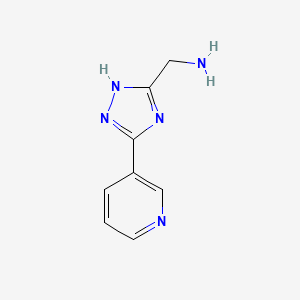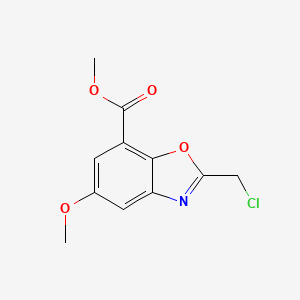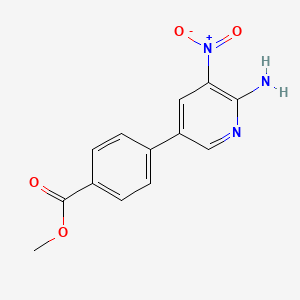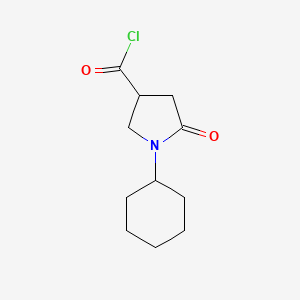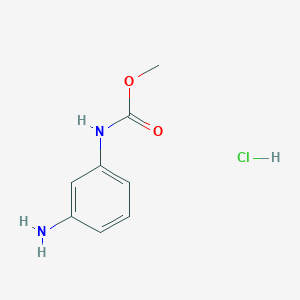![molecular formula C16H16ClNO2 B1422484 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide CAS No. 1225770-38-6](/img/structure/B1422484.png)
2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide
Overview
Description
2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide is an organic compound with the molecular formula C16H16ClNO2. It is a member of the acetamide family and features a chloro group, a phenoxymethyl group, and a phenylmethyl group attached to the acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide typically involves the reaction of 4-(phenoxymethyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxy acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of phenoxy acids.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: It can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The phenoxymethyl group can interact with hydrophobic pockets in proteins, while the chloro group can form hydrogen bonds or electrostatic interactions with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar structure but lacks the phenoxymethyl group.
N-(4-chlorophenyl)acetamide: Contains a chloro group on the phenyl ring instead of the acetamide backbone.
N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a phenoxymethyl group.
Uniqueness
2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide is unique due to the presence of both the phenoxymethyl and chloro groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields .
Properties
IUPAC Name |
2-chloro-N-[[4-(phenoxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-8-14(9-7-13)12-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBLZNRFAWEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


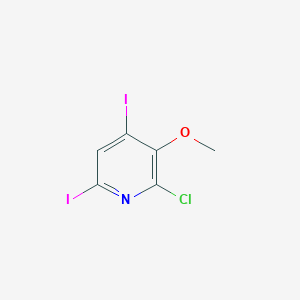
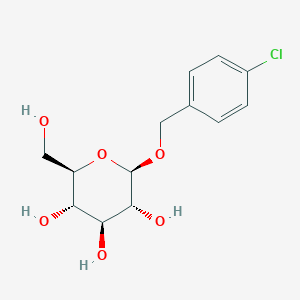
![2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide](/img/structure/B1422404.png)
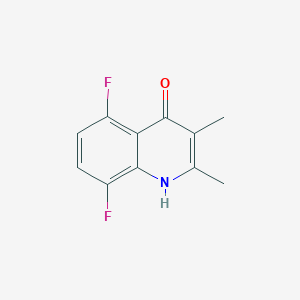
![2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1422406.png)
![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)
